MSX-130 Exhibits >20-Fold Weaker CXCR4 Binding Affinity Compared to AMD3100
In a competitive binding assay using biotinylated TN14003 as a probe on MDA-MB-231 breast cancer cells, MSX-130 demonstrated an EC50 and IC50 both greater than 1000 nM, indicating weak or no significant binding to the SDF-1 binding domain of CXCR4 [1]. In contrast, the benchmark CXCR4 antagonist AMD3100 (Plerixafor) exhibits an IC50 of 44 nM in a cell-free CXCR4 binding assay .
| Evidence Dimension | Binding affinity to CXCR4 (SDF-1 binding domain) |
|---|---|
| Target Compound Data | EC50 / IC50 > 1000 nM |
| Comparator Or Baseline | AMD3100 (Plerixafor): IC50 = 44 nM |
| Quantified Difference | >22.7-fold weaker binding |
| Conditions | MDA-MB-231 cells, displacement of biotinylated TN14003 (MSX-130); cell-free assay (AMD3100) |
Why This Matters
This >20-fold potency differential allows MSX-130 to serve as an ideal negative control for CXCR4 inhibition studies, ensuring that observed effects are not due to off-target activities.
- [1] TargetMol. MSX-130 bioactivity summary: Competitive Binding Assay to evaluate binding efficiency to the SDF-1 binding domain of CXCR4 in MDA-MB-231 cells. EC50/IC50 >1000 nM. View Source
